Plk1-IN-2

Description

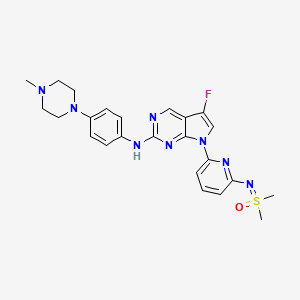

Structure

3D Structure

Properties

Molecular Formula |

C24H27FN8OS |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

7-[6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-pyridinyl]-5-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrrolo[2,3-d]pyrimidin-2-amine |

InChI |

InChI=1S/C24H27FN8OS/c1-31-11-13-32(14-12-31)18-9-7-17(8-10-18)27-24-26-15-19-20(25)16-33(23(19)29-24)22-6-4-5-21(28-22)30-35(2,3)34/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,29) |

InChI Key |

MDUWYOZDVRKSHB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=CN(C4=N3)C5=CC=CC(=N5)N=S(=O)(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Plk1-IN-2: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has positioned Plk1 as a compelling target for anticancer drug development. Plk1-IN-2, also known as SBE13, is a potent and highly selective ATP-competitive inhibitor of Plk1. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, consolidating key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Induction of Mitotic Arrest and Apoptosis

This compound exerts its anticancer effects primarily by inducing a G2/M phase cell cycle arrest, which subsequently leads to the activation of the apoptotic cascade. By inhibiting the catalytic activity of Plk1, this compound disrupts the intricate orchestration of mitotic events, leading to catastrophic cellular outcomes for cancer cells that are highly dependent on Plk1 activity for their proliferation.

Biochemical and Cellular Activity of this compound

This compound is a type II inhibitor that targets the inactive conformation of Plk1, contributing to its high selectivity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Plk1 kinase activity) | 200 pM | In vitro kinase assay | |

| Selectivity | >4000-fold over Aurora A, Plk2, and Plk3 | In vitro kinase assays | [1] |

| IC50 (Cell Viability, 48h) | 15.7 µM | MDA-MB-231 (Breast Cancer) | [2][3] |

| IC50 (Cell Viability, 48h) | 11.79 µM | HT29 (Colon Cancer) | [4] |

Effects on Cancer Cell Cycle Progression and Apoptosis

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle and a subsequent increase in apoptosis.

Table 1: Effect of this compound (SBE13) on Cell Cycle Distribution in MDA-MB-231 Cells [3]

| Treatment (48h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 54.3 ± 1.21 | 9.2 ± 0.55 | 36.5 ± 1.12 |

| SBE13 (15.7 µM) | 59.5 ± 1.32 | 5.7 ± 0.48 | 49.8 ± 1.10 |

Table 2: Effect of this compound (SBE13) on Apoptosis in HT29 Colon Cancer Cells [5]

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |

| Control | 4.97 ± 1.15 | 5.36 ± 1.87 |

| SBE13 | 8.61 ± 2.37 | 22.05 ± 1.19 |

Note: While a study on MDA-MB-231 cells reported a significant promotion of apoptosis by SBE13, specific quantitative data on the percentage of apoptotic cells was not provided.[2]

Signaling Pathways Modulated by Plk1 Inhibition

The inhibition of Plk1 by this compound disrupts several critical signaling pathways that govern mitotic progression. The diagram below illustrates a simplified overview of the key events affected by Plk1 inhibition.

Caption: Simplified Plk1 signaling pathway and the impact of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound (SBE13).

Cell Viability Assay (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Caption: Workflow for the XTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231 or HT29) are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of this compound (SBE13) and incubated for 48 hours.

-

XTT Reagent Preparation and Addition: An XTT labeling mixture is prepared according to the manufacturer's instructions and added to each well.

-

Incubation: Plates are incubated for 4 hours at 37°C in a humidified CO2 incubator.

-

Absorbance Measurement: The absorbance of the soluble formazan product is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 650 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Detailed Steps:

-

Cell Treatment: Cells are seeded and treated with this compound (SBE13) at its IC50 concentration for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Steps:

-

Cell Treatment: Cells are treated with this compound (SBE13) for the desired time.

-

Cell Harvesting and Washing: Cells are harvested and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: The stained cells are incubated at room temperature in the dark.

-

Flow Cytometry Analysis: The fluorescence of the cells is measured using a flow cytometer.

-

Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence signals.

Conclusion

This compound (SBE13) is a highly potent and selective inhibitor of Plk1 that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action is rooted in the disruption of critical mitotic processes that are governed by Plk1. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Plk1-targeted cancer therapies. Further investigation into the detailed signaling perturbations and potential biomarkers of response to this compound will be crucial for its clinical development.

References

A Technical Guide to the Role of Polo-like Kinase 1 (Plk1) Inhibition in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[2] Plk1 is a key orchestrator of numerous mitotic events, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2][4][5] Due to its critical role in cell division and its frequent overexpression in a wide range of human cancers, Plk1 has emerged as an attractive target for anticancer drug development.[3][4][5][6]

This technical guide provides an in-depth overview of the mechanism by which Plk1 inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. While specific data for a compound designated "Plk1-IN-2" is not publicly available, this document will detail the effects of well-characterized Plk1 inhibitors, presenting quantitative data, experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for research and drug development.

The Role of Plk1 in Mitotic Progression

Plk1's functions are multifaceted and essential for the successful completion of mitosis. Its activity ensures the fidelity of cell division through the phosphorylation of a multitude of substrates.[1] Key roles of Plk1 include:

-

Mitotic Entry: Plk1 is involved in the activation of the cyclin-dependent kinase 1 (Cdk1)-Cyclin B complex, a master regulator of mitotic entry.[5][7] It does this by phosphorylating and activating the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cdk1.[4][5]

-

Centrosome Maturation and Spindle Assembly: During the G2 phase, Plk1 is recruited to centrosomes and is crucial for their maturation, a process that increases their microtubule-nucleating capacity.[1][2][7] This is essential for the formation of a bipolar mitotic spindle.

-

Chromosome Segregation: Plk1 ensures proper attachment of chromosomes to the mitotic spindle and is involved in the anaphase-promoting complex/cyclosome (APC/C)-mediated separation of sister chromatids.[1][5]

-

Cytokinesis: In the final stage of cell division, Plk1 localizes to the central spindle and midbody, where it regulates the formation of the cleavage furrow and the separation of the two daughter cells.[1][2][5]

Mechanism of Cell Cycle Arrest via Plk1 Inhibition

Inhibition of Plk1's kinase activity disrupts these critical mitotic processes, leading to a potent anti-proliferative effect. Small molecule inhibitors targeting Plk1 typically cause cells to arrest in the G2/M phase of the cell cycle.[8][9][10] This arrest is a consequence of the cell's inability to properly form a mitotic spindle and segregate chromosomes.

The primary phenotype observed upon Plk1 inhibition is the formation of monopolar spindles, where centrosomes fail to separate, resulting in a single spindle pole.[8][9] This activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and leading to a prolonged mitotic arrest.[8][9] If the cell is unable to resolve this arrest, it ultimately undergoes apoptosis, or programmed cell death.[6][8][9][11][12] This targeted induction of apoptosis in rapidly dividing cancer cells, while having minimal effect on non-dividing healthy cells, makes Plk1 an appealing therapeutic target.[5][9]

Quantitative Data on Plk1 Inhibitors

The potency of various Plk1 inhibitors has been characterized across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key metrics for evaluating their efficacy. Below is a summary of reported values for several well-studied Plk1 inhibitors.

| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell Line Proliferation EC50/IC50 | Reference |

| BI 2536 | Plk1, Plk2, Plk3 | Plk1: 0.83 nM, Plk2: 3.5 nM, Plk3: 9 nM | Varies by cell line (nM range) | [6] |

| Volasertib (BI 6727) | Plk1 (ATP-competitive) | 0.87 nM | Potent in AML cell lines | [13] |

| TAK-960 | Plk1 (ATP-competitive) | 0.8 nM | 5-50 nM in various cancer cell lines | [13][14] |

| NMS-P937 (Onvansertib) | Plk1 (ATP-competitive) | 2 nM | < 100 nM in solid tumor cell lines | [13][15] |

| Rigosertib (ON 01910) | Plk1, PI3K (non-ATP-competitive) | Not specified | 50-250 nM | [15][16] |

| SBE13 | Plk1 (inactive conformation) | 0.2 pM | 5-60 µM in various cancer cell lines | [17] |

Visualizing Plk1 Signaling and Inhibition

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central role of Plk1 in the G2/M transition and the consequences of its inhibition.

Caption: Plk1 activation pathway at the G2/M transition.

Caption: Mechanism of cell cycle arrest by Plk1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Plk1 inhibitors.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plk1 inhibitor stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the Plk1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells (approximately 1x10^6) by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the sub-G1 (apoptotic), G1, S, and G2/M phases.[10]

Western Blotting for Mitotic Markers

This technique is used to detect changes in the expression levels of key cell cycle proteins.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-Plk1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Lysis and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in Cyclin B1 and phospho-Histone H3 indicates mitotic arrest.[10]

Experimental Workflow Diagram

Caption: General experimental workflow for assessing a Plk1 inhibitor.

Conclusion

Polo-like kinase 1 is a well-validated and critical regulator of mitosis. Its inhibition presents a powerful strategy for cancer therapy by inducing a robust G2/M cell cycle arrest and subsequent apoptosis in tumor cells. The methodologies and data presented in this guide offer a framework for the preclinical evaluation of novel Plk1 inhibitors. By understanding the intricate signaling pathways and employing standardized experimental protocols, researchers can effectively characterize the mechanism of action of these targeted agents and advance their development as potential cancer therapeutics.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Plk1-IN-2: A Technical Guide for a Potential Anti-Cancer Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a hallmark of numerous human cancers and is often correlated with poor prognosis, making it a compelling target for anti-cancer drug development.[3][4] Plk1-IN-2 is a potent inhibitor of Plk1 kinase activity, demonstrating potential as a therapeutic agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation. While comprehensive public data on this compound is limited, this document leverages information on other well-characterized Plk1 inhibitors to provide a thorough framework for its preclinical assessment.

Introduction to Plk1 in Cancer

Polo-like kinase 1 (Plk1) is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][5] Cancer cells, with their high proliferation rates, are particularly dependent on Plk1 activity.[6] Overexpression of Plk1 has been observed in a wide array of malignancies, including lung, breast, colon, and pancreatic cancers. This aberrant expression can drive tumorigenesis by overriding cell cycle checkpoints and promoting genomic instability.[3] Consequently, the inhibition of Plk1 presents a promising therapeutic strategy to selectively target cancer cells and induce mitotic arrest, leading to apoptosis.[6]

This compound: A Potent Plk1 Inhibitor

This compound is a small molecule inhibitor of Plk1 kinase. The following table summarizes its basic chemical and biochemical properties.

| Property | Value | Reference |

| Target | Polo-like kinase 1 (Plk1) | [7] |

| IC50 | 0.384 µM | [7] |

| Molecular Formula | C24H27FN8OS | [7] |

| Molecular Weight | 494.59 g/mol | [7] |

Mechanism of Action

This compound, like many other Plk1 inhibitors, is presumed to be an ATP-competitive inhibitor that binds to the kinase domain of Plk1, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Caption: Mechanism of action of this compound.

Preclinical Data (Illustrative Examples with Other Plk1 Inhibitors)

Table 1: In Vitro Activity of Representative Plk1 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Volasertib | SCLC cell lines | Small Cell Lung Cancer | 40 - 550 | [8] |

| Onvansertib | SCLC cell lines | Small Cell Lung Cancer | (not specified) | [8] |

| Rigosertib | SCLC cell lines | Small Cell Lung Cancer | (not specified) | [8] |

| GSK461364 | Neuroblastoma cell lines | Neuroblastoma | (not specified) | [9] |

| BI 2536 | A549, NCI-A460, NCI-520 | Lung Cancer | ~0.8 (biochemical) | [10] |

Table 2: In Vivo Efficacy of Representative Plk1 Inhibitors

| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Volasertib | SCLC PDX | Small Cell Lung Cancer | Not specified | Significant | [8] |

| Onvansertib | SCLC PDX | Small Cell Lung Cancer | Not specified | Significant | [8] |

| Rigosertib | SCLC PDX | Small Cell Lung Cancer | Not specified | Significant | [8] |

| GSK461364 | SK-N-AS xenograft | Neuroblastoma | Not specified | Significant | [9] |

| BI 6727 (Volasertib) | HNSCC xenograft | Head and Neck Squamous Cell Carcinoma | Not specified | Significant | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-cancer potential of a Plk1 inhibitor like this compound.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against Plk1 kinase.

Materials:

-

Recombinant human Plk1 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]

-

ATP

-

Plk1 substrate (e.g., a synthetic peptide like PLKtide)[13]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system[12]

-

This compound (dissolved in DMSO)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).[12]

-

Add 2 µl of Plk1 enzyme solution.[12]

-

Add 2 µl of a substrate/ATP mixture.[12]

-

Incubate the reaction at room temperature for 60 minutes.[12]

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[12]

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[12]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a Plk1 biochemical kinase assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[14]

-

Solubilization solution (e.g., SDS-HCl)[15]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.[15]

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a desired period (e.g., 72 hours).

-

After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for xenograft implantation

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flanks of the mice.[9]

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[9]

-

Randomize mice into treatment and control groups.

-

Administer this compound (or vehicle) to the mice according to a predetermined dosing schedule (e.g., daily, weekly).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Signaling Pathways

Plk1 is a central node in a complex network of signaling pathways that regulate the cell cycle. Its inhibition by this compound is expected to have cascading effects on these pathways.

Caption: Simplified Plk1 signaling pathway in mitosis.

Conclusion

This compound is a promising Plk1 inhibitor with the potential for development as an anti-cancer therapeutic. While detailed public data on this specific compound is limited, the established role of Plk1 in cancer and the preclinical and clinical validation of other Plk1 inhibitors provide a strong rationale for its further investigation. The experimental protocols and conceptual framework provided in this guide offer a comprehensive approach for the preclinical evaluation of this compound and other novel Plk1 inhibitors. Future studies should focus on generating robust in vitro and in vivo data for this compound to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of PLK1 as a New Therapeutic Target in Mucinous Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK1 - Wikipedia [en.wikipedia.org]

- 6. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Table 1 from Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. broadpharm.com [broadpharm.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. merckmillipore.com [merckmillipore.com]

Investigating Plk1-IN-2: A Technical Overview of a Novel Polo-like Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a critical regulator of cell division, playing a pivotal role in mitotic entry, spindle formation, and cytokinesis. Its overexpression is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Plk1-IN-2 has emerged as a novel inhibitor of Plk1, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the known downstream effects of this compound, including available quantitative data, experimental methodologies, and visual representations of its implicated signaling pathways.

While specific data on this compound is limited in publicly accessible literature, this guide synthesizes the available information and extrapolates the expected downstream consequences based on the well-established roles of Plk1 and the observed effects of other potent Plk1 inhibitors.

Core Mechanism of Action

This compound functions as a kinase inhibitor, targeting the enzymatic activity of Plk1. The primary consequence of Plk1 inhibition is the disruption of mitotic progression, leading to cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.

Quantitative Data Summary

Currently, the primary quantitative data available for this compound is its in vitro potency.

| Inhibitor | Target | IC50 Value | Reference |

| This compound | Plk1 Kinase | 0.384 µM | [1][2][3][4] |

Further quantitative data on the downstream effects of this compound, such as the percentage of cells arrested in the G2/M phase or the induction of apoptosis at various concentrations, are not yet available in the public domain. The data presented below for other Plk1 inhibitors is provided for comparative purposes and to illustrate the expected outcomes of this compound treatment.

Downstream Effects of Plk1 Inhibition

Based on extensive research into Plk1 function and the effects of its inhibitors, the downstream consequences of this compound are anticipated to encompass:

Cell Cycle Arrest at G2/M Phase

Inhibition of Plk1 prevents the G2 to M phase transition and disrupts the proper execution of mitosis. This leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

Expected Molecular Events:

-

Stabilization of Wee1 and Myt1: Plk1 normally phosphorylates and targets the kinases Wee1 and Myt1 for degradation. Inhibition of Plk1 leads to the accumulation of Wee1 and Myt1, which in turn inhibit Cdk1 (Cyclin-dependent kinase 1), a key driver of mitotic entry.

-

Inhibition of Cdc25C Activation: Plk1 is required for the full activation of the phosphatase Cdc25C, which activates Cdk1. Plk1 inhibition prevents this activation, further contributing to the G2/M arrest.

-

Increased Cyclin B1 Levels: Cells arrested in mitosis often exhibit an accumulation of Cyclin B1, a regulatory partner of Cdk1.

Induction of Apoptosis

Prolonged mitotic arrest triggered by Plk1 inhibition ultimately leads to the activation of the apoptotic cell death program.

Key Apoptotic Markers:

-

Caspase Activation: Inhibition of Plk1 is expected to lead to the cleavage and activation of executioner caspases, such as Caspase-3 and Caspase-7, as well as initiator caspases like Caspase-9.

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Annexin V Staining: Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.

-

Modulation of Bcl-2 Family Proteins: Plk1 inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and affect the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members, tipping the balance towards cell death.

DNA Damage Response

Mitotic catastrophe induced by Plk1 inhibition can result in DNA damage.

Indicator of DNA Damage:

-

Phosphorylation of H2AX (γH2AX): The formation of γH2AX foci is a sensitive marker for DNA double-strand breaks.

Signaling Pathways Modulated by Plk1 Inhibition

The following diagram illustrates the central role of Plk1 in cell cycle progression and how its inhibition by this compound is predicted to disrupt these pathways, leading to G2/M arrest and apoptosis.

Caption: this compound inhibits Plk1, leading to G2/M arrest and apoptosis.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are standard methodologies used to assess the downstream effects of Plk1 inhibitors.

Cell Viability and Proliferation Assay

-

Principle: To determine the concentration-dependent effect of this compound on cancer cell growth.

-

Method:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Assess cell viability using reagents such as MTT, MTS, or CellTiter-Glo.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by plotting cell viability against inhibitor concentration.

-

Cell Cycle Analysis

-

Principle: To quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Method:

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: To detect and quantify apoptotic cells based on the externalization of phosphatidylserine and membrane integrity.

-

Method:

-

Treat cells with this compound for 48-72 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Western Blotting

-

Principle: To detect changes in the expression and phosphorylation status of key proteins in the Plk1 signaling pathway.

-

Method:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., Plk1, phospho-Histone H3, Cyclin B1, cleaved PARP, cleaved Caspase-3, Mcl-1, γH2AX).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Experimental Workflow

The following diagram outlines a typical workflow for investigating the downstream effects of this compound.

Caption: Workflow for characterizing the effects of this compound.

Conclusion and Future Directions

This compound is a promising Plk1 inhibitor with demonstrated in vitro potency. While detailed studies on its downstream effects are not yet widely published, the established role of Plk1 in cell cycle regulation allows for a clear prediction of its biological consequences. Further research is needed to provide specific quantitative data on the effects of this compound on various cancer cell lines, to elucidate its full range of downstream targets through proteomic studies, and to evaluate its efficacy and safety in in vivo models. This will be crucial for its continued development as a potential anti-cancer therapeutic.

References

- 1. Modulation of KRAS Mutant by Inhibiting PLK1 Kinase in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Robert B. Kargbo | North Dakota State University | 190 Publications | 229 Citations | Related Authors [scispace.com]

- 4. Targeting KRAS G12D Mutations: Advances in Small Molecule Inhibitors and PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Plk1-IN-2 and its Impact on Mitotic Progression: A Technical Guide

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the compound designated as "Plk1-IN-2". A single source identifies it as a Plk1 kinase inhibitor with an IC50 of 0.384 μM[1]. Due to the scarcity of detailed data on this compound, this guide will provide a comprehensive overview of the impact of Polo-like kinase 1 (Plk1) inhibition on mitotic progression, using data and methodologies from studies on other well-characterized Plk1 inhibitors as representative examples. This approach aims to deliver a thorough technical resource for researchers, scientists, and drug development professionals interested in the therapeutic targeting of Plk1.

Introduction to Plk1 and its Role in Mitosis

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[2][3][4][5] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[3] Plk1 is a key orchestrator of numerous mitotic events, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3][4][6][7]

Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[2][6][7] Inhibition of Plk1 activity disrupts the proper execution of mitosis, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.[2]

Mechanism of Action of Plk1 Inhibitors

Plk1 inhibitors can be broadly categorized based on their mechanism of action, primarily targeting either the N-terminal kinase domain (KD) or the C-terminal polo-box domain (PBD).[6][8]

-

Kinase Domain (KD) Inhibitors: These are typically ATP-competitive inhibitors that bind to the active site of the kinase, preventing the phosphorylation of Plk1 substrates.[6]

-

Polo-Box Domain (PBD) Inhibitors: The PBD is unique to the Plk family and is responsible for substrate recognition and subcellular localization of Plk1.[6][8] Inhibitors targeting the PBD disrupt these protein-protein interactions, thereby preventing Plk1 from accessing its substrates at specific cellular locations.[8]

Impact of Plk1 Inhibition on Mitotic Progression

Inhibition of Plk1 activity leads to a cascade of defects in mitotic progression, ultimately compromising cell division. The primary consequences include:

-

Delayed Mitotic Entry: Plk1 activity is required for the timely entry into mitosis.[9][10][11] Inhibition of Plk1 can cause a delay or complete block in the G2/M transition.[5] This is partly due to the role of Plk1 in activating the Cdc25C phosphatase, which in turn activates the cyclin B1/CDK1 complex, a key driver of mitotic entry.[6][7]

-

Defective Centrosome Maturation and Spindle Formation: Plk1 is essential for the maturation of centrosomes and the assembly of a bipolar mitotic spindle.[3][4] Inhibition of Plk1 often results in the formation of monopolar or multipolar spindles, leading to improper chromosome alignment.[5]

-

Mitotic Arrest: Cells treated with Plk1 inhibitors frequently arrest in mitosis, typically at the prophase or metaphase stage.[12] This arrest is a consequence of the activation of the spindle assembly checkpoint (SAC), which monitors the proper attachment of chromosomes to the mitotic spindle.

-

Chromosome Segregation Errors: Due to defects in spindle formation and kinetochore-microtubule attachments, Plk1 inhibition can lead to errors in chromosome segregation during anaphase.[3]

-

Failed Cytokinesis: Plk1 also plays a role in the final stage of cell division, cytokinesis.[3] Its inhibition can lead to failed cytokinesis, resulting in the formation of multinucleated cells.

Quantitative Data on Plk1 Inhibitors

The potency of Plk1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays. The following tables summarize representative data for some well-characterized Plk1 inhibitors.

Table 1: Biochemical Potency of Representative Plk1 Inhibitors

| Inhibitor | Target Domain | Plk1 IC50 | Plk2 IC50 | Plk3 IC50 | Reference |

| This compound | Kinase Domain | 0.384 µM | Not Available | Not Available | [1] |

| BI 2536 | Kinase Domain | 0.8 nM | 3.5-4.0 nM | 9 nM | [2][13] |

| SBE13 | Kinase Domain | 0.2 nM | 66 µM | 875 nM | [14] |

| Onvansertib (NMS-P937) | Kinase Domain | <1 nM | >5,000-fold higher | >5,000-fold higher | [15] |

Table 2: Cellular Activity of Representative Plk1 Inhibitors

| Inhibitor | Cell Line | Assay Type | EC50 / GI50 | Reference |

| SBE13 | HeLa, other cancer cells | Proliferation | 5 - 60 µM | [14] |

| Onvansertib (NMS-P937) | HCT116 | Proliferation (IC50) | 45 nM | |

| Compound 30e | HCT116 | Proliferation (IC50) | 5 nM | |

| DZ-06-159-01 | Various cancer cell lines | Proliferation (IC50) | < 300 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the impact of Plk1 inhibitors on mitotic progression.

Cell Culture and Synchronization

-

Cell Lines: HeLa (cervical cancer), U2OS (osteosarcoma), and RPE-1 (hTERT-immortalized retinal pigment epithelial) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Synchronization: To study cell cycle-specific effects, cells can be synchronized at the G1/S boundary using a double thymidine block or at the G2/M phase using a CDK1 inhibitor like RO-3306.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the Plk1 inhibitor for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Colony Formation Assay:

-

Seed a low number of cells in a 6-well plate.

-

Treat with the Plk1 inhibitor for a defined period.

-

Wash the cells and culture in drug-free medium for 10-14 days until colonies are visible.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies.

-

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with the Plk1 inhibitor for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence Microscopy for Mitotic Phenotypes

-

Grow cells on coverslips in a 24-well plate.

-

Treat with the Plk1 inhibitor.

-

Fix the cells with 4% paraformaldehyde or cold methanol.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with 1% bovine serum albumin (BSA) in PBS.

-

Incubate with primary antibodies against α-tubulin (for spindle), γ-tubulin (for centrosomes), and phospho-histone H3 (a mitotic marker).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

Western Blotting for Protein Expression and Phosphorylation

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Plk1, phospho-Plk1 (Thr210), cyclin B1, phospho-histone H3, and loading controls like GAPDH or β-actin.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

Plk1 Signaling Pathway in Mitotic Entry

Caption: Plk1 activation and its role in promoting mitotic entry.

Experimental Workflow for Evaluating Plk1 Inhibitors

Caption: A typical workflow for characterizing Plk1 inhibitors.

Conclusion

Plk1 remains a compelling target for the development of novel anticancer therapeutics. While specific data on this compound is limited, the extensive research on other Plk1 inhibitors has provided a deep understanding of the consequences of targeting this critical mitotic kinase. Inhibition of Plk1 disrupts multiple stages of cell division, leading to mitotic arrest and cell death, particularly in cancer cells that are often addicted to its function. The methodologies and data presented in this guide offer a framework for the investigation of new Plk1 inhibitors and their potential as cancer therapies. Further research into novel compounds like this compound will be crucial to expand the arsenal of targeted agents for cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. globethesis.com [globethesis.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of ultra-high affinity bivalent ligands targeting the polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Exploring the Molecular Targets of Plk1 Inhibitors Beyond Plk1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific off-target profile of "Plk1-IN-2" is not publicly available. This guide therefore provides a comprehensive overview of the off-target profiles of well-characterized and clinically relevant Polo-like kinase 1 (Plk1) inhibitors, such as BI 2536, Volasertib (BI 6727), and GSK461364A, as a representative exploration of the topic. The methodologies and potential off-target signaling pathways discussed are broadly applicable to the characterization of novel kinase inhibitors.

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression in a wide range of human cancers has made it an attractive target for anticancer therapies.[1] While numerous small molecule inhibitors targeting Plk1 have been developed, their clinical success can be influenced by their selectivity. Off-target effects, where a drug interacts with proteins other than its intended target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a thorough understanding of an inhibitor's molecular targets beyond Plk1 is crucial for its development and clinical application.

This technical guide provides an in-depth exploration of the off-target profiles of prominent Plk1 inhibitors, presenting quantitative data, detailed experimental protocols for off-target identification, and visualizations of the affected signaling pathways.

Quantitative Data on Plk1 Inhibitor Selectivity

The selectivity of Plk1 inhibitors is typically assessed by screening them against a panel of other kinases. The data, often presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a quantitative comparison of the inhibitor's potency against its intended target versus other kinases. The following table summarizes the available data for several well-characterized Plk1 inhibitors.

| Inhibitor | Primary Target | IC50/Ki (nM) | Off-Target Kinase | IC50/Ki (nM) | Fold Selectivity (Off-Target/Plk1) |

| BI 2536 | Plk1 | 0.83 (IC50)[3] | Plk2 | 3.5 (IC50)[4] | 4.2 |

| Plk3 | 9.0 (IC50)[4] | 10.8 | |||

| BRD4 | 100 (IC50)[3] | 120.5 | |||

| Volasertib (BI 6727) | Plk1 | ~1 (IC50) | Plk2 | Lower Potency[5] | - |

| Plk3 | Lower Potency[5] | - | |||

| PIP4K2A | Confirmed Off-Target[6][7] | - | |||

| ZADH2 | Confirmed Off-Target[6][7] | - | |||

| GSK461364A | Plk1 | 2.2 (Ki)[8][9] | Plk2 | 860 (Ki)[9] | 391 |

| Plk3 | 1000 (Ki)[9] | 455 | |||

| Panel of 48 kinases | - | >1000[8][9][10][11] |

Experimental Protocols for Off-Target Identification

Identifying the full spectrum of a drug's molecular interactions is a critical step in its development. Several powerful techniques are employed to elucidate the on- and off-targets of kinase inhibitors.

Kinome Profiling using Peptide Arrays

This method provides a broad overview of a compound's activity against a large number of kinases.

-

Principle: Kinase activity is measured by the phosphorylation of specific peptide substrates immobilized on an array. A cell lysate containing active kinases is applied to the array in the presence of the inhibitor. The extent of phosphorylation of each peptide, compared to a control, reveals the inhibitor's effect on the corresponding kinases.[12]

-

Methodology:

-

Lysate Preparation: Cells are cultured and lysed to release their protein content, including active kinases.

-

Kinase Assay: The cell lysate is incubated with a peptide array (e.g., PamChip®) in the presence of ATP and the test inhibitor at various concentrations.[13][14]

-

Detection: Phosphorylated peptides are detected using fluorescently labeled anti-phospho-amino acid antibodies.

-

Data Analysis: The signal intensity from each peptide spot is quantified. A reduction in signal compared to the DMSO control indicates inhibition of the corresponding kinase.[13]

-

Thermal Proteome Profiling (TPP)

TPP is a method to assess drug-target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6]

-

Principle: The binding of a small molecule inhibitor can stabilize its target protein, leading to an increase in its melting temperature. TPP leverages this principle to identify inhibitor targets on a proteome-wide scale.[6][7]

-

Methodology:

-

Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

-

Heating: The cells are lysed, and the lysates are heated to a range of temperatures across the protein melting curve.

-

Protein Precipitation: At higher temperatures, proteins unfold and precipitate. The soluble protein fraction is collected.

-

Quantitative Mass Spectrometry: The abundance of each protein in the soluble fraction at each temperature is quantified using mass spectrometry.

-

Data Analysis: A shift in the melting curve of a protein in the presence of the inhibitor indicates a direct interaction.[6][7]

-

NanoBRET™ Target Engagement Assay

This is a live-cell assay to quantify inhibitor binding to specific target kinases.

-

Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor that competes with the tracer for binding will disrupt BRET.[15]

-

Methodology:

-

Cell Transfection: Cells are co-transfected with a plasmid encoding the NanoLuc-kinase fusion protein.

-

Assay Setup: The cells are incubated with the NanoBRET™ tracer and varying concentrations of the test inhibitor.

-

BRET Measurement: The BRET signal is measured using a plate reader.

-

Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration indicates target engagement. IC50 values can be determined from the dose-response curve.[15]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Plk1 and a typical workflow for off-target identification.

Caption: A simplified diagram of the Plk1 signaling pathway in the G2/M phase transition.

Caption: The impact of Volasertib on its primary target and identified off-targets.

Caption: A generalized workflow for the identification and validation of kinase inhibitor off-targets.

Discussion of Off-Target Effects and Signaling Implications

The data presented in the table highlight the varying selectivity profiles of different Plk1 inhibitors. GSK461364A demonstrates high selectivity for Plk1 over other Plk family members and a broader panel of kinases.[8][9][10][11] In contrast, BI 2536 shows less discrimination between Plk1, Plk2, and Plk3.[4] This lack of selectivity could contribute to its toxicity profile, as Plk2 and Plk3 have distinct cellular functions, some of which are tumor-suppressive.

The identification of PIP4K2A and ZADH2 as off-targets for Volasertib through thermal proteome profiling provides a clear example of how unbiased, proteome-wide methods can uncover unexpected molecular interactions.[6][7] PIP4K2A is involved in phosphatidylinositol signaling, a crucial pathway in cell growth and proliferation. ZADH2 plays a role in fatty acid metabolism.[6] Inhibition of these proteins could explain some of the side effects observed in clinical trials with Volasertib and highlights the importance of comprehensive off-target profiling.[6][7]

Inhibition of Plk1 itself has profound effects on cellular signaling, primarily leading to G2/M cell cycle arrest and apoptosis in cancer cells.[16][17] However, off-target effects can modulate these outcomes or introduce new biological consequences. For example, the inhibition of the MAPK/MK2 pathway by some Plk1 inhibitors could influence the post-transcriptional regulation of cancer-associated genes.[18] Furthermore, studies have shown that Plk1 inhibition can upregulate DNA damage repair and mTORC1 signaling pathways, suggesting complex cellular responses to these agents.[16]

Conclusion

A thorough investigation of the molecular targets of Plk1 inhibitors beyond Plk1 is essential for a complete understanding of their mechanism of action, for interpreting clinical outcomes, and for the rational design of next-generation inhibitors with improved selectivity and safety profiles. While specific data for "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any novel kinase inhibitor. The use of complementary techniques such as kinome profiling and thermal proteome profiling allows for a comprehensive assessment of a compound's selectivity and potential off-target liabilities, ultimately contributing to the development of more effective and safer cancer therapeutics.

References

- 1. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BI 2536 | Cell Signaling Technology [cellsignal.com]

- 4. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 4.7. Kinome Profiling [bio-protocol.org]

- 15. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinome-wide CRISPR-Cas9 knockout screens revealed PLK1 as a therapeutic target for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinome inhibition reveals a role for polo‐like kinase 1 in targeting post‐transcriptional control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Plk1 Inhibition on Microtubule Dynamics During Mitosis: A Technical Guide

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that serves as a master regulator of mitotic progression. Its multifaceted roles, including centrosome maturation, bipolar spindle assembly, kinetochore-microtubule attachments, and cytokinesis, have positioned it as a critical target for anti-cancer drug development.[1][2] The inhibition of Plk1 disrupts the highly orchestrated process of cell division, leading to mitotic arrest and, ultimately, apoptosis in cancerous cells. A key aspect of Plk1's function is its intricate regulation of microtubule dynamics, the constant growth and shortening of microtubules that are essential for the formation and function of the mitotic spindle. This technical guide provides an in-depth analysis of the effects of Plk1 inhibition on microtubule dynamics during mitosis, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

While this guide focuses on the general class of Plk1 inhibitors, it is important to note that the specific compound "Plk1-IN-2" is not extensively documented in publicly available scientific literature. Therefore, this document synthesizes data from well-characterized Plk1 inhibitors such as BI 2536, volasertib, and GSK461364 to provide a comprehensive overview of the expected impact of inhibiting this crucial mitotic kinase.

Quantitative Data on the Effects of Plk1 Inhibition on Microtubule Dynamics

The inhibition of Plk1 leads to significant alterations in various parameters of microtubule dynamics and spindle morphology. The following tables summarize quantitative data from studies using different Plk1 inhibitors.

Table 1: Effects of Plk1 Inhibition on Microtubule Dynamicity

| Parameter | Plk1 Inhibitor | Cell Line | Concentration | Effect | Reference |

| Microtubule Growth Rate | Plk1 Inhibitor III | MCF-7 | 3 µM | 28% reduction | --INVALID-LINK-- |

| Extent of Microtubule Growth | Plk1 Inhibitor III | MCF-7 | 3 µM | 48% reduction | --INVALID-LINK-- |

| Microtubule Dynamicity | Plk1 Inhibitor III | MCF-7 | 3 µM | 53% reduction | --INVALID-LINK-- |

| Microtubule Plus-Tip Velocity | BI 2536 | HeLa | 100 nM | Increased in prolonged prophase-like state | --INVALID-LINK-- |

Table 2: Effects of Plk1 Inhibition on Spindle Morphology and Function

| Parameter | Plk1 Inhibitor | Cell Line/System | Concentration | Effect | Reference |

| Spindle Length | BI 2536 | Mouse Zygotes | Not specified | Reduced spindle elongation | --INVALID-LINK-- |

| Incidence of Monopolar Spindles | BI 2536 | HeLa | 100 nM | Significant increase | --INVALID-LINK-- |

| Kinetochore-Microtubule Attachment | BI 2536 | HeLa | 100 nM | Unstable attachments | --INVALID-LINK-- |

Experimental Protocols

1. Live-Cell Imaging of Microtubule Plus-Tip Dynamics using EB3-GFP

This protocol is designed to visualize and quantify the dynamics of growing microtubule plus-ends in live cells, a common method to assess the impact of kinase inhibitors.

a. Cell Culture and Transfection:

-

Culture cells (e.g., HeLa, U2OS) in a glass-bottom dish suitable for live-cell imaging.

-

Transfect cells with a plasmid encoding a fluorescently tagged microtubule plus-end tracking protein, such as EB3-GFP, using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

b. Drug Treatment and Imaging:

-

Replace the culture medium with imaging medium (e.g., CO2-independent medium) containing the desired concentration of the Plk1 inhibitor or DMSO as a vehicle control.

-

Place the dish on the stage of a spinning-disk confocal microscope equipped with an environmental chamber to maintain physiological temperature (37°C) and CO2 levels.

-

Acquire time-lapse images of EB3-GFP comets at a high frame rate (e.g., 1-2 frames per second) for a duration of 1-2 minutes.

c. Data Analysis:

-

Use a microtubule tracking software (e.g., PlusTipTracker) to identify and track the movement of EB3-GFP comets.

-

From the tracking data, calculate parameters such as microtubule growth speed, growth lifetime, and growth distance.

-

Compare the data from inhibitor-treated cells to control cells to determine the effect of Plk1 inhibition on microtubule plus-tip dynamics.

2. Analysis of Spindle Morphology and Kinetochore-Microtubule Attachments

This protocol allows for the assessment of spindle structure and the stability of connections between microtubules and chromosomes.

a. Cell Preparation and Drug Treatment:

-

Grow cells on coverslips and synchronize them in mitosis using a method such as a thymidine-nocodazole block.

-

Release cells from the block into media containing the Plk1 inhibitor or DMSO.

-

Incubate for a time sufficient to allow cells to enter and arrest in mitosis (e.g., 2-4 hours).

b. Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., cold methanol or paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with primary antibodies against α-tubulin (to visualize microtubules) and a kinetochore marker (e.g., CREST antiserum).

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a mounting medium containing a DNA stain (e.g., DAPI).

c. Imaging and Analysis:

-

Acquire z-stack images of mitotic cells using a confocal microscope.

-

Analyze the images to assess spindle morphology (bipolar vs. monopolar), spindle length, and chromosome alignment.

-

To assess kinetochore-microtubule attachments, techniques such as cold-stable microtubule assays can be employed, where cells are briefly incubated on ice before fixation to depolymerize unstable microtubules, leaving only the stable kinetochore-bound microtubules.

Signaling Pathways and Experimental Workflows

Plk1 Signaling in Mitotic Spindle Regulation

Plk1 is a central node in a complex signaling network that governs mitotic progression. Its activity is tightly regulated by upstream kinases, and it, in turn, phosphorylates a multitude of downstream substrates that are directly involved in microtubule organization and function.

Caption: Plk1 activation and its downstream effects on mitosis.

This diagram illustrates that Aurora A and CDK1/Cyclin B are key upstream activators of Plk1. Once activated, Plk1 orchestrates several processes crucial for proper spindle formation and function. Plk1 inhibitors, such as BI 2536, block the activity of Plk1, leading to defects in these downstream events.

Experimental Workflow for Assessing the Impact of Plk1 Inhibition

The following workflow outlines the key steps in an experiment designed to investigate the effects of a Plk1 inhibitor on microtubule dynamics.

References

Methodological & Application

Application Note: Plk1-IN-2 Cell-Based Assay Protocol for Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, with pivotal roles in mitosis and meiosis.[1] Its functions include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[2][3] Plk1 expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[3][4] In numerous types of cancer, Plk1 is overexpressed, and this overexpression often correlates with poor prognosis, making it an attractive target for anticancer drug development.[4] Inhibition of Plk1 disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[5][6][7] This application note provides a detailed protocol for assessing the cytotoxicity of Plk1-IN-2, a Plk1 inhibitor, using a common cell-based assay.

Plk1 Signaling Pathway in Mitotic Entry

Plk1 is a critical component of the signaling cascade that commits a cell to mitosis. Its activation is initiated by the Aurora A kinase in conjunction with its cofactor Bora.[3] Once activated via phosphorylation at Thr210, Plk1 participates in a positive feedback loop to activate the master mitotic regulator, the Cyclin B1/CDK1 complex.[3][8] Plk1 phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from CDK1.[2] Concurrently, Plk1 phosphorylates and targets the inhibitory kinases Wee1 and Myt1 for degradation.[3] This dual action ensures a swift and robust entry into mitosis. The inhibition of Plk1 by compounds like this compound is expected to block these crucial steps, leading to mitotic arrest.

Caption: Plk1 signaling pathway for mitotic entry.

Principle of the Cytotoxicity Assay

This protocol utilizes a resazurin-based assay (also known as AlamarBlue®) to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. Cytotoxic compounds that induce cell death or inhibit proliferation will lead to a decrease in metabolic activity and thus a reduction in the fluorescent signal. This method is robust, sensitive, and commonly used for high-throughput screening of compound cytotoxicity.[9]

Experimental Protocol

Materials and Reagents

-

Cancer cell line of choice (e.g., HeLa, A549, MCF-7)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Resazurin sodium salt

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well clear-bottom black plates

-

Multichannel pipette

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Cell Culture

-

Culture cells in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells upon reaching 80-90% confluency. For the assay, use cells in the logarithmic growth phase.

Assay Procedure

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells for "cells + vehicle" (negative control) and "medium only" (background control).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common starting range for a new inhibitor is from 100 µM down to 1 nM.

-

The final concentration of DMSO in the wells should be kept constant and low (≤0.5%) to avoid solvent toxicity. Prepare a vehicle control (medium with the same percentage of DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

-

-

Viability Measurement:

-

Prepare a 0.15 mg/mL solution of resazurin in PBS and sterilize it by filtration.

-

Add 20 µL of the resazurin solution to each well (including controls).

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis

-

Subtract the average fluorescence value of the "medium only" (background) wells from all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

-

Plot the % Viability against the log-transformed concentration of this compound.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (like GraphPad Prism or R) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Experimental Workflow

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plk1 regulates MEK1/2 and proliferation in airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Plk1-IN-2 in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Plk1-IN-2, a potent inhibitor of Polo-like kinase 1 (Plk1), in various kinase activity assays. This document is intended to assist researchers in accurately determining the inhibitory activity of this compound and other potential Plk1 inhibitors.

Introduction to Plk1 and this compound

Polo-like kinase 1 (Plk1) is a key serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2][3][4][5] Its functions include centrosome maturation, spindle formation, and cytokinesis.[1][2][4][5] Due to its critical role in cell division and its frequent overexpression in various human cancers, Plk1 has emerged as a significant target for anti-cancer drug development.[6][7]

This compound is a small molecule inhibitor of Plk1 kinase.[8][9] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Plk1 kinase domain.[7][10] This action prevents the phosphorylation of Plk1 substrates, leading to cell cycle arrest and apoptosis in cancer cells.[7] this compound has a reported half-maximal inhibitory concentration (IC50) of 0.384 μM for Plk1.[8][9] Some evidence also suggests it may act as a dual inhibitor of Mps1 and Plk1, with a dissociation constant (Kd) of 61 nM for Plk1.[10][11]

Quantitative Data for Plk1 Inhibitors

The following table summarizes the inhibitory potency of this compound and other commonly used Plk1 inhibitors. This data is essential for comparing the relative efficacy of different compounds and for designing experiments with appropriate inhibitor concentrations.

| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action | Notes |

| This compound | 384[8][9] | 61[10] | ATP-competitive | May also inhibit Mps1[10] |

| Volasertib (BI 6727) | 0.87 | - | ATP-competitive | Also inhibits Plk2 and Plk3 at higher concentrations.[8] |

| BI 2536 | 0.83 | - | ATP-competitive | Potent and selective Plk1 inhibitor. |

| GSK461364A | - | 2.2[12] | ATP-competitive | Selective for Plk1 over Plk2 and Plk3.[12] |

| Onvansertib (NMS-P937) | 2 | - | ATP-competitive | Orally available and highly selective for Plk1.[6] |

Plk1 Signaling Pathway

The diagram below illustrates the central role of Plk1 in the G2/M transition of the cell cycle. Understanding this pathway is crucial for interpreting the cellular effects of Plk1 inhibition.

Caption: Plk1 signaling pathway at the G2/M transition.

Experimental Workflow for Kinase Activity Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound on Plk1 kinase.

Caption: General workflow for a Plk1 kinase activity assay.

Experimental Protocols

Below are detailed protocols for three common types of kinase activity assays that can be adapted for use with this compound.

Protocol 1: Radiometric Kinase Assay (based on Cell Signaling Technology, #7728)

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Recombinant human Plk1 enzyme

-

This compound (dissolved in DMSO)

-

Kinase Buffer (10X): 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl₂, 0.5 mM DTT

-

ATP (10 mM stock)

-

[γ-³²P]ATP

-

Substrate: Dephospho-Casein (0.5 µg/µl) or a specific peptide substrate

-

Phosphocellulose P81 paper

-

1% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare Reagents:

-

Prepare 1X Kinase Buffer by diluting the 10X stock with ultrapure water.

-

Prepare a 250 µM working solution of ATP by diluting the 10 mM stock in 1X Kinase Buffer.

-